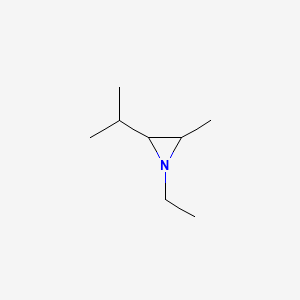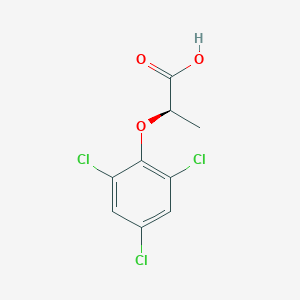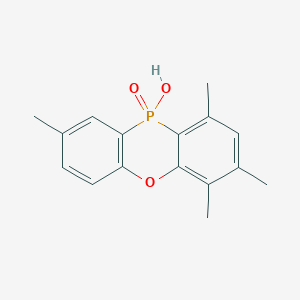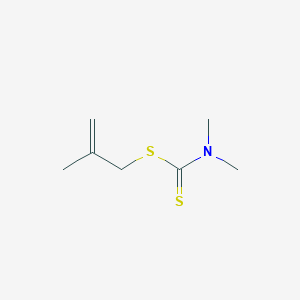![molecular formula C14H30O3Sn B14633750 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol CAS No. 56613-58-2](/img/structure/B14633750.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, an acetyloxy group, and a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol typically involves the reaction of dibutyltin oxide with butan-2-ol in the presence of acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized organotin compounds.
Reduction: Simplified organotin derivatives.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Acetyloxy)(dibutyl)stannyl]ethanol
- 1-[(Acetyloxy)(dibutyl)stannyl]propan-2-ol
- 1-[(Acetyloxy)(dibutyl)stannyl]pentan-2-ol
Uniqueness
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the butan-2-ol moiety and the acetyloxy group allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
56613-58-2 |
|---|---|
Formule moléculaire |
C14H30O3Sn |
Poids moléculaire |
365.10 g/mol |
Nom IUPAC |
[dibutyl(2-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-3-4(2)5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
VJICJTURKQOFNG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CC(CC)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



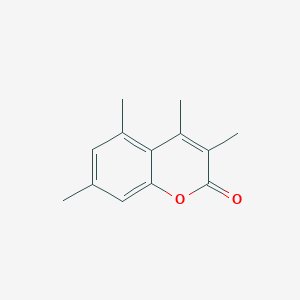
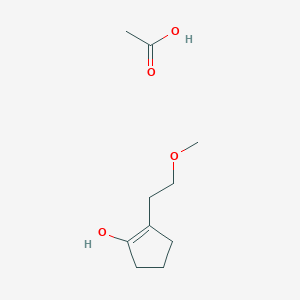
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
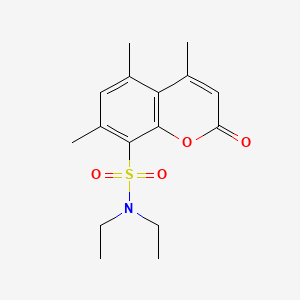

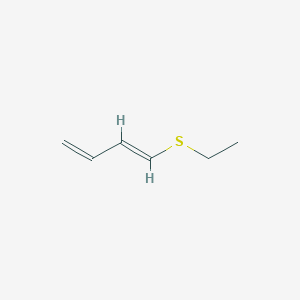
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

